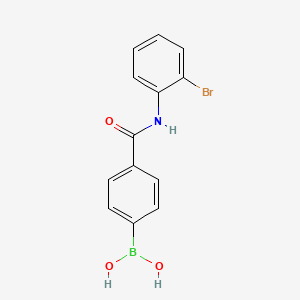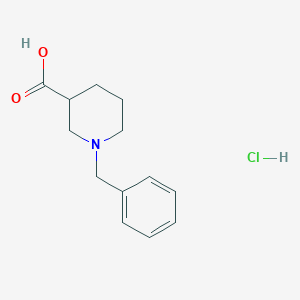
N-Butyl 4-boronobenzenesulfonamide
Overview
Description
N-Butyl 4-boronobenzenesulfonamide: is a chemical compound with the molecular formula C10H16BNO4S . It is a derivative of benzenesulfonamide, where a butyl group is attached to the nitrogen atom, and a boronic acid group is attached to the benzene ring. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through a multi-step reaction starting with the nitration of benzene to produce nitrobenzene, followed by reduction to aniline, and subsequent reaction with butyl chlorosulfonate and boronic acid.
Industrial Production Methods: On an industrial scale, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols are used in substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound.
Reduction Products: Borane derivatives.
Substitution Products: Derivatives with different functional groups replacing the boronic acid group.
Mechanism of Action
Mode of Action
Boronic acids and their esters, such as (4-(n-butylsulfamoyl)phenyl)boronic acid, are known to be used in suzuki–miyaura cross-coupling reactions . This reaction involves the transmetalation of a boron atom from the boronic acid to a metal catalyst, typically palladium .
Action Environment
Boronic acids and their esters, such as (4-(N-Butylsulfamoyl)phenyl)boronic acid, are only marginally stable in water . The rate of hydrolysis of these compounds is influenced by the pH of the environment, with the reaction rate considerably accelerated at physiological pH . Therefore, the action, efficacy, and stability of these compounds can be significantly influenced by environmental factors such as pH .
Biochemical Analysis
Biochemical Properties
They are mild Lewis acids which are generally stable and easy to handle, making them important to organic synthesis .
Cellular Effects
Boronic acids are known to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Boronic acids are known to participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Metabolic Pathways
Boronic acids are known to interact with various enzymes and cofactors .
Scientific Research Applications
Chemistry: N-Butyl 4-boronobenzenesulfonamide is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules. Biology: The compound is utilized in biochemical studies to investigate enzyme inhibition and protein interactions. Medicine: Industry: The compound is used as a plasticizer and in the production of specialty chemicals.
Molecular Targets and Pathways Involved:
Enzyme Inhibition: this compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity.
Protein Interactions: The compound can interact with proteins, affecting their structure and function.
Comparison with Similar Compounds
N-Tert-Butylbenzenesulfonamide: Similar structure but with a tert-butyl group instead of a butyl group.
N-Ethyltoluene-4-sulfonamide: Similar structure but with an ethyl group instead of a butyl group.
N-Methyl-p-toluenesulfonamide: Similar structure but with a methyl group instead of a butyl group.
Uniqueness: N-Butyl 4-boronobenzenesulfonamide is unique due to its boronic acid group, which imparts distinct chemical properties and reactivity compared to other sulfonamide derivatives.
Properties
IUPAC Name |
[4-(butylsulfamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BNO4S/c1-2-3-8-12-17(15,16)10-6-4-9(5-7-10)11(13)14/h4-7,12-14H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEBIGVQNUYZEPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)NCCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80657213 | |
| Record name | [4-(Butylsulfamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850589-32-1 | |
| Record name | B-[4-[(Butylamino)sulfonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850589-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(Butylsulfamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


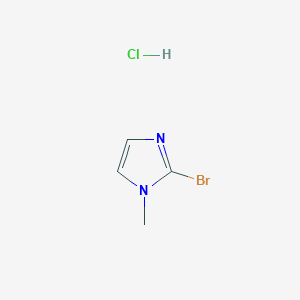
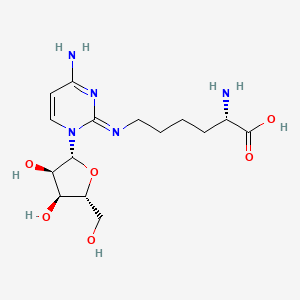
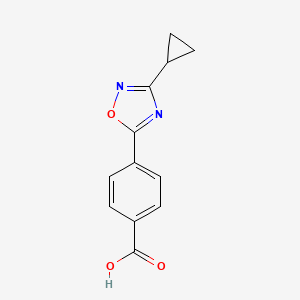
![1-tert-Butyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B1519893.png)
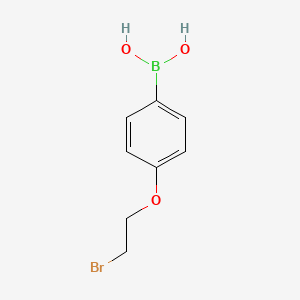
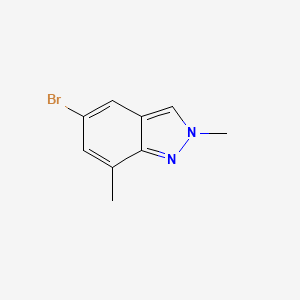
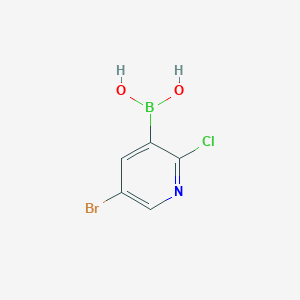

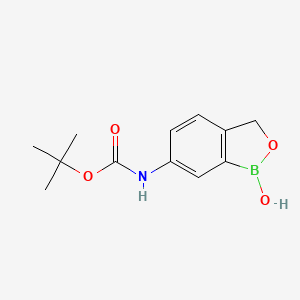
![2-bromo-6-[(1S)-1-ethoxyethoxy]naphthalene](/img/structure/B1519903.png)
![2-(Aminomethyl)thieno[3,2-b]thiophene hydrochloride](/img/structure/B1519904.png)
